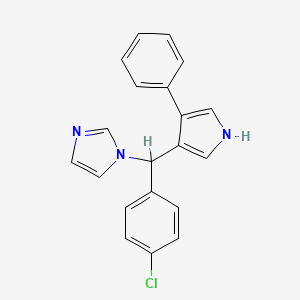
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a 1H-pyrrol-3-yl group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using appropriate reagents such as aryl halides.
Incorporation of the Phenyl and Pyrrol Groups: The phenyl and pyrrol groups can be attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: This compound has a similar imidazole core but lacks the 4-chlorophenyl and pyrrol groups.
4-(4-Chlorophenyl)-1H-imidazole: This compound contains the 4-chlorophenyl group but lacks the phenyl and pyrrol groups.
Diphenyl-1H-imidazole: This compound contains two phenyl groups but lacks the 4-chlorophenyl and pyrrol groups.
The unique combination of functional groups in 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
170938-54-2 |
|---|---|
Fórmula molecular |
C20H16ClN3 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H16ClN3/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H |
Clave InChI |
DDOGGMRPOOHGHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)


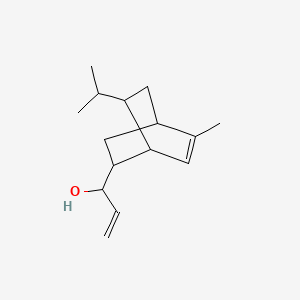
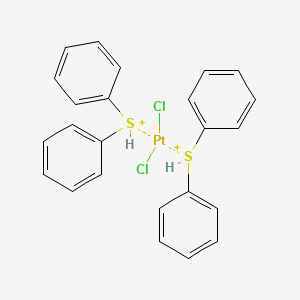

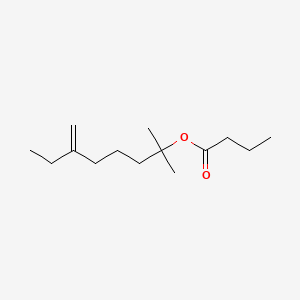
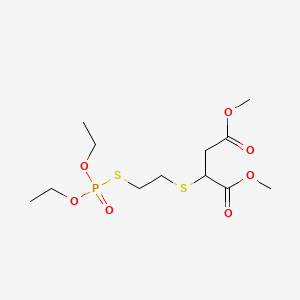
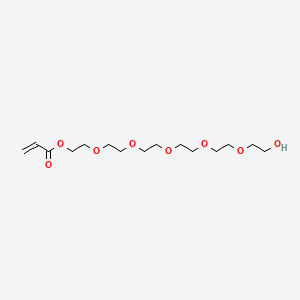
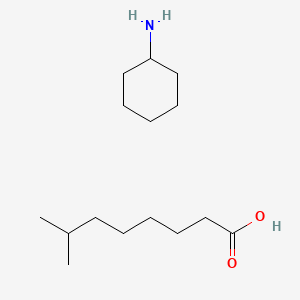
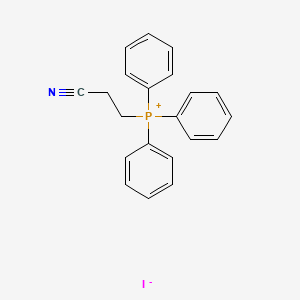
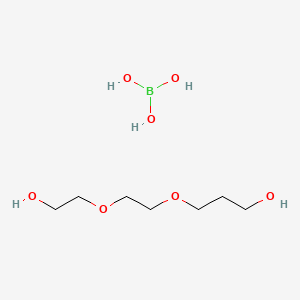

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
